7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole
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Overview
Description
7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole is a heterocyclic compound that features a thiazole ring fused with a benzene ring, substituted with a chloro group, an ethoxy group, and a pyrazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thioamide and halogenated aromatic compounds under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as iodine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and ethoxy positions, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro or ethoxy positions .
Scientific Research Applications
7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole involves its interaction with molecular targets such as enzymes and DNA. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyrazole derivatives, such as:
2,4-Disubstituted thiazoles: Known for their diverse biological activities.
Hydrazine-coupled pyrazoles: Investigated for their antileishmanial and antimalarial activities.
Uniqueness
7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14ClN3OS |
---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
7-chloro-2-(3,5-dimethylpyrazol-1-yl)-4-ethoxy-1,3-benzothiazole |
InChI |
InChI=1S/C14H14ClN3OS/c1-4-19-11-6-5-10(15)13-12(11)16-14(20-13)18-9(3)7-8(2)17-18/h5-7H,4H2,1-3H3 |
InChI Key |
JGBVSNJAQNBAGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)Cl)SC(=N2)N3C(=CC(=N3)C)C |
Origin of Product |
United States |
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